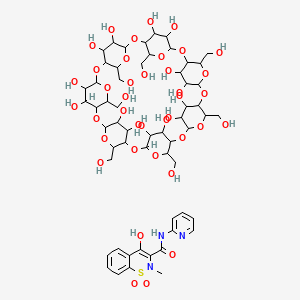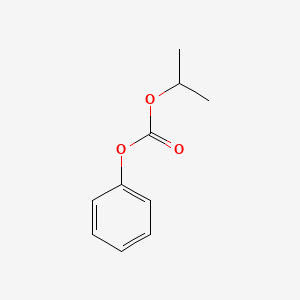
Isopropyl phenyl carbonate
Overview
Description
Isopropyl phenyl carbonate is an organic compound with the molecular formula C10H12O3. It is an ester derived from phenol and isopropyl alcohol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl phenyl carbonate can be synthesized through the reaction of phenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester along with hydrochloric acid as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and efficiency.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base, resulting in the formation of phenol and isopropyl alcohol.
Transesterification: This compound can participate in transesterification reactions with other alcohols, leading to the exchange of the isopropyl group with another alkyl group.
Reduction: this compound can be reduced to phenol and isopropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as sodium methoxide.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed:
Hydrolysis: Phenol, isopropyl alcohol.
Transesterification: Phenol, new ester.
Reduction: Phenol, isopropanol.
Scientific Research Applications
Isopropyl phenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a protecting group for phenols in the synthesis of complex molecules.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is utilized in the production of polymers and resins, where it acts as a plasticizer and stabilizer.
Mechanism of Action
The mechanism of action of isopropyl phenyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of nucleophiles such as water or alcohols, which attack the carbonyl carbon of the ester, leading to the formation of phenol and isopropyl alcohol or other esters. The molecular targets include the carbonyl carbon, which is susceptible to nucleophilic attack, and the ester bond, which is cleaved during the reaction.
Comparison with Similar Compounds
Methyl phenyl carbonate: Similar ester with a methyl group instead of an isopropyl group.
Ethyl phenyl carbonate: Similar ester with an ethyl group instead of an isopropyl group.
Butyl phenyl carbonate: Similar ester with a butyl group instead of an isopropyl group.
Uniqueness: Isopropyl phenyl carbonate is unique due to its specific reactivity and stability, which makes it suitable for various applications in organic synthesis and industrial processes. Its isopropyl group provides a balance between steric hindrance and reactivity, making it a versatile compound in chemical reactions.
Properties
IUPAC Name |
phenyl propan-2-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(2)12-10(11)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKOCDCPHVSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B8210749.png)
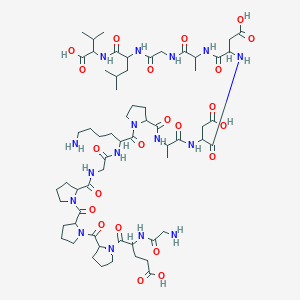

![[(1S,8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-2,4,6,11,13,18-hexaen-8-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8210768.png)
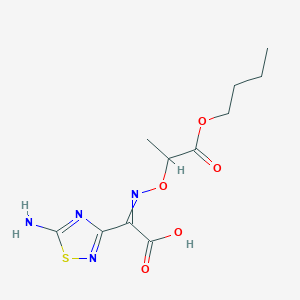
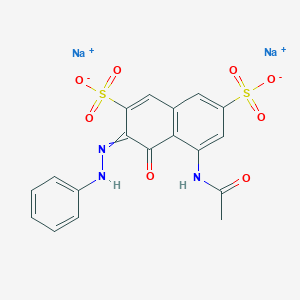
![Glycine,N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, tetrasodium salt](/img/structure/B8210792.png)
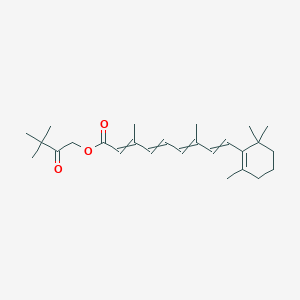
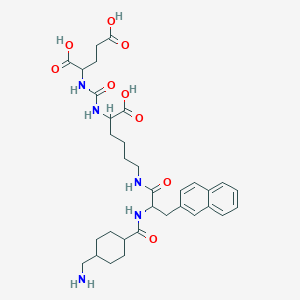
![Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B8210812.png)
![methyl N-[(1-hydroxy-4-oxidoquinoxalin-4-ium-2-ylidene)methylimino]carbamate](/img/structure/B8210819.png)
![6,10,19-Triethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B8210820.png)
![(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]but-2-en-1-imine](/img/structure/B8210827.png)
